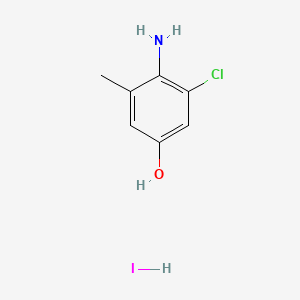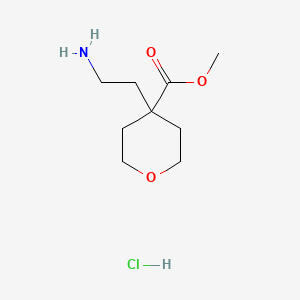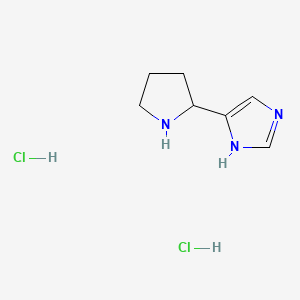
(2,3,5-Trimethoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5-Trimethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its three methoxy groups attached to the phenyl ring, which can influence its reactivity and applications in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trimethoxyphenyl)boronic acid typically involves the reaction of (2,3,5-Trimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions: (2,3,5-Trimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the methoxy groups.
科学的研究の応用
(2,3,5-Trimethoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential use in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective accumulation of boron-containing compounds in tumor cells.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
作用機序
The mechanism of action of (2,3,5-Trimethoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.
In biological systems, the boronic acid group can interact with various molecular targets, such as enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target molecules, leading to potential therapeutic effects.
類似化合物との比較
(2,3,5-Trimethoxyphenyl)boronic acid can be compared with other similar compounds, such as:
(2,3,4-Trimethoxyphenyl)boronic acid: Similar in structure but with different positions of the methoxy groups, which can influence its reactivity and applications.
(2,4,6-Trimethoxyphenyl)boronic acid: Another isomer with different methoxy group positions, leading to variations in chemical behavior.
(3,4,5-Trimethoxyphenyl)boronic acid: Known for its use in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which can provide distinct reactivity patterns and applications compared to its isomers.
特性
分子式 |
C9H13BO5 |
|---|---|
分子量 |
212.01 g/mol |
IUPAC名 |
(2,3,5-trimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5,11-12H,1-3H3 |
InChIキー |
RWCPYRRXJIJTIE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OC)OC)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)

![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)






![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)

![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)

